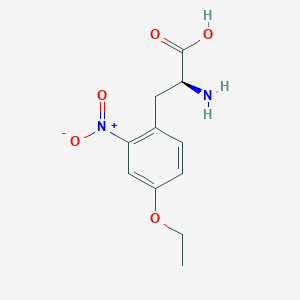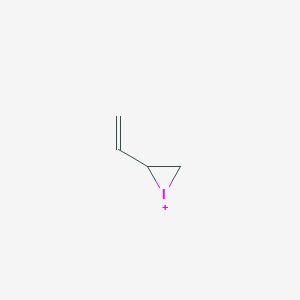
2-Ethenyliodiran-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenyliodiran-1-ium is an organoiodine compound characterized by the presence of an iodine atom bonded to an ethylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyliodiran-1-ium typically involves the reaction of ethylene with iodine in the presence of a suitable catalyst. One common method is the electrophilic addition of iodine to ethylene, which can be carried out under mild conditions. The reaction proceeds as follows:
C2H4+I2→C2H4I2
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic addition reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or platinum can enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
2-Ethenyliodiran-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iodoethylene oxide.
Reduction: Reduction reactions can convert it to ethylene.
Substitution: Nucleophilic substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Iodoethylene oxide
Reduction: Ethylene
Substitution: Various substituted ethylene derivatives depending on the nucleophile used.
科学的研究の応用
2-Ethenyliodiran-1-ium has several applications in scientific research:
Biology: The compound can be used in radiolabeling studies due to the presence of iodine, which has radioactive isotopes.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethenyliodiran-1-ium involves its ability to participate in electrophilic addition and substitution reactions. The iodine atom in the compound is highly electrophilic, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations.
類似化合物との比較
Similar Compounds
Iodoethylene: Similar in structure but lacks the cyclic iodiranium ion.
Iodoethane: A simpler alkyl iodide with different reactivity.
Iodopropane: Another alkyl iodide with a longer carbon chain.
Uniqueness
2-Ethenyliodiran-1-ium is unique due to its cyclic structure, which imparts distinct reactivity compared to linear alkyl iodides. This cyclic nature allows for specific applications in synthesis and research that are not possible with other iodinated compounds.
特性
CAS番号 |
185009-50-1 |
|---|---|
分子式 |
C4H6I+ |
分子量 |
180.99 g/mol |
IUPAC名 |
2-ethenyl-iodoniacyclopropane |
InChI |
InChI=1S/C4H6I/c1-2-4-3-5-4/h2,4H,1,3H2/q+1 |
InChIキー |
YWCWRSPZIPSXEW-UHFFFAOYSA-N |
正規SMILES |
C=CC1C[I+]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14274070.png)
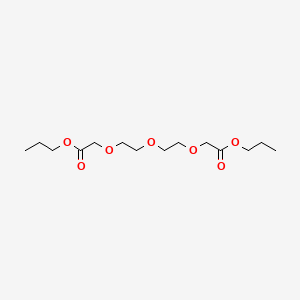
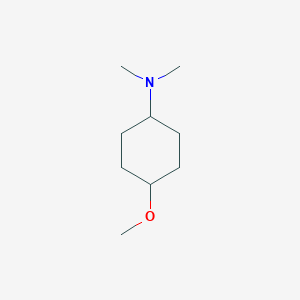
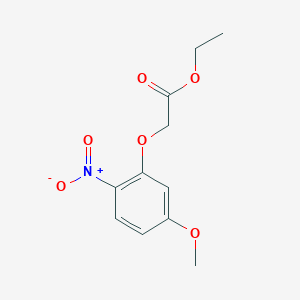
![(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14274097.png)

![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
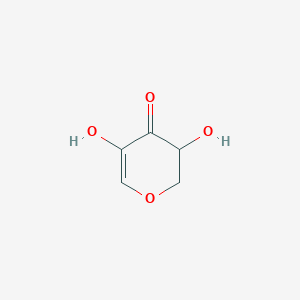
![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)
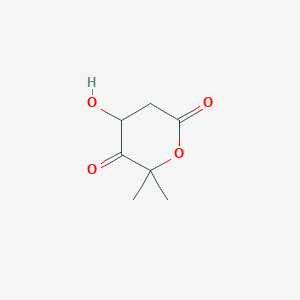
![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)
![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)
